5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol
Description
Properties
IUPAC Name |
3-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-4-17-11-7-9(2)5-6-10(11)18-8-12-14-15-13(19)16(12)3/h5-7H,4,8H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDZSZNYSHCUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)OCC2=NNC(=S)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of isothiocyanates with hydrazides or the reaction of 1,3,4-oxadiazoles with hydrazine . Another common method is the thermal cyclization of acylated thiosemicarbazides . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include sodium borohydride for reductions and various oxidizing agents like hydrogen peroxide for oxidations . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Triazole-3-thiol derivatives differ primarily in substituents at positions 4 and 5, influencing electronic, steric, and solubility properties. Key comparisons include:
Table 1: Substituent Effects on Key Properties
Electron-Donating vs. Electron-Withdrawing Groups :
- The target compound’s ethoxy and methyl groups are electron-donating, enhancing solubility in polar solvents. In contrast, nitro () and chloro () substituents are electron-withdrawing, increasing reactivity in electrophilic substitutions but reducing solubility .
- Trifluoromethyl groups () impart high thermal stability and lipophilicity, favoring membrane penetration in biological systems .
- Steric Effects: Bulky substituents like tert-butyl () hinder S-alkylation efficiency compared to the target compound’s phenoxymethyl group, which balances steric bulk and flexibility .
Antimicrobial Activity:
- Sahoo et al. (2010) demonstrated that 4-amino-5-phenyl derivatives exhibit broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against S. aureus and E. coli .
- The target compound’s ethoxy group may improve bioavailability compared to methoxy derivatives (), though direct comparative data are lacking .
Antioxidant Activity:
- Pyrazole-substituted triazoles () exhibit moderate DPPH radical scavenging (IC₅₀ ~50–100 µM), attributed to the pyrazole’s electron-rich structure . The target compound’s phenoxymethyl group may offer similar or superior activity, but testing is required.
Metal Coordination:
- Chaurasia et al. (2019) reported Co(II), Ni(II), and Cu(II) complexes of triazole Schiff bases with enhanced DNA binding affinity . The target compound’s thiol group could facilitate metal coordination, though its bulky substituents may limit complex stability .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing triazole-3-thiol derivatives, such as 5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Functionalization of the phenoxy group via nucleophilic substitution (e.g., reacting 2-ethoxy-4-methylphenol with bromoacetic acid derivatives to introduce the methylene bridge) .
- Step 2 : Cyclization with thiourea or thiosemicarbazide to form the triazole ring under basic conditions (e.g., NaOH in ethanol at 60–80°C) .
- Purification : Recrystallization from ethanol or column chromatography is used to isolate the final product .
- Key Reagents : Ethyl bromoacetate, thiourea, and hydrazine derivatives are critical intermediates .
Q. How is the structural identity of this compound confirmed after synthesis?
- Analytical Techniques :
- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content) .
- Spectroscopy :
- IR : Confirms thiol (-SH) absorption bands near 2550 cm⁻¹ and triazole ring vibrations .
- 1H/13C NMR : Assigns protons and carbons in the phenoxymethyl and triazole moieties (e.g., δ 2.3 ppm for methyl groups) .
- Chromatography : TLC/HPLC ensures purity (>95%) .
- Advanced Methods : Single-crystal X-ray diffraction resolves 3D conformation .
Q. What biological activities are reported for structurally related triazole-3-thiol derivatives?
- Antimicrobial Activity : Analogous compounds exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans .
- Anticancer Potential : Some derivatives show IC₅₀ < 10 µM in breast cancer cell lines (e.g., MCF-7) via apoptosis induction .
- Mechanism : Thiol groups and aromatic systems enable metal chelation or enzyme inhibition (e.g., lanosterol demethylase in fungi) .
Advanced Research Questions
Q. How do substituent variations on the phenoxymethyl group influence bioactivity?
- Case Study :
- Electron-Withdrawing Groups (e.g., -Cl): Enhance antifungal activity but increase cytotoxicity .
- Alkoxy Chains (e.g., -OCH₂CH₃): Improve solubility and bioavailability but may reduce target binding affinity .
- Methodology :
- SAR Studies : Systematic substitution followed by in vitro assays (e.g., MIC, IC₅₀) .
- Computational Modeling : Docking simulations predict interactions with target proteins (e.g., cytochrome P450) .
Q. What computational tools are used to predict the pharmacological profile of this compound?
- PASS Online : Predicts antibacterial and anticancer potential with Pa (probability "to be active") scores > 0.7 .
- ADMET Prediction : SwissADME or pkCSM models assess oral bioavailability, CYP450 inhibition, and toxicity .
- Molecular Dynamics : Simulates stability in biological membranes (e.g., lipid bilayer penetration) .
Q. How can researchers address contradictions in reported bioactivity data across studies?
- Root Causes :
- Varied Assay Conditions : Differences in bacterial strains, cell lines, or incubation times .
- Stereochemical Factors : Unreported enantiomer ratios in racemic mixtures .
- Solutions :
- Standardized Protocols : Follow CLSI guidelines for antimicrobial testing .
- Enantioselective Synthesis : Isolate pure enantiomers to clarify structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
